Journal Name:NPG Asia Materials
Journal ISSN:1884-4049
IF:10.761
Journal Website:https://www.nature.com/am/
Year of Origin:0
Publisher:Springer Nature
Number of Articles Per Year:108
Publishing Cycle:
OA or Not:Yes
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-06-30 , DOI:
10.1134/s002247662306015x
AbstractThe title compound 2-amino-3-hydroxypyridinium saccharinate (AHPSAC) was synthesized and the obtaining single crystal was characterized by elemental analysis, XRD, 1H NMR and FTIR spectroscopic analyses The title compound, AHPSAC, has a non-planar configuration and crystallized in the monoclinic crystal system with Cc space group with the sequent parameters: a = 11.9535(11) Å, b = 9.1942(9) Å, c = 13.2391(12) Å, β = 115.608(6)°, V = 1312.1(2) Å3, Z = 4. The asymmetric unit contains one-half of a C5H7N2O molecule and one-half of a C7H4N1O3S1 molecule. The crystal packing is mainly directed by strong hydrogen bonding interactions observed N–H⋯N and N–H⋯O but, in addition, weak interaction such as π⋯π is also sighted. Hirshfeld surface analyses and 2D fingerprint graphs were accomplished to discover diverse bonding interactions in the AHPSAC compound. These results show that the most of the contribution to the Hirshfeld surfaces came from O⋯H/ H⋯O (35.2%) contacts.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-04-06 , DOI:
10.1134/s0022476623030150
AbstractChemical pretreatment and surface cleaning is a key procedure of semiconductor technologies. Development of methods for the preparation of mercury cadmium telluride (HgCdTe) surfaces is of interest because this material has a wide range of known and potential applications in photoelectronics. This work reports an XPS and AFM study of the effect of various chemical treatments on the chemical composition and micro-morphology of the HgCdTe surface. Among all considered etchants, only ammonium hydroxide effectively removes the native oxide of HgCdTe without leaving a surface layer of metallic tellurium, while preserving nearly stoichiometric chemical composition of the surface. The optimal time of aqueous ammonia treatment is determined.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-05-30 , DOI:
10.1134/s0022476623050098
AbstractNew Cu(II) and Co(II) complexes with the N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide Schiff base are prepared and characterized by 1H NMR, IR spectroscopy, and elemental analysis. The crystal structure of azomethine and its complexes is studied by XRD. The obtained XRD data show that two N,N-bidentate ligands are chelated to Cu(II) and Co(II) ions in both complexes and form a distorted tetrahedral environment of four nitrogen atoms around the ions.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-05-15 , DOI:
10.1134/s0022476623040133
AbstractStructure, longitudinal elasticity, and electronic properties of endohedral assembled composites of single-walled carbon nanotubes and a one-dimensional crystal KI - KI@CNT - are studied by the density functional theory method. It is established that electronic properties of defect-free composites KI@CNT are predetermined by the electronic properties of the parent nanotube. The introduction of K or I vacancies stimulates the charge transfer between the encapsulate and the nanotube, accompanied by increasing concentration of electron or hole charge carriers in the nanotube. Young′s moduli of KI@CNT are 20-50% lower than those of parent nanotubes, irrespective of their chirality type and presence of atomic vacancies in the KI encapsulate. These results approve the preservation of high strength of carbon nanotubes within their composites with halides and provide a helpful guideline for applications of nanotubes as delivery agents, nanoreactors, etc.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-05-15 , DOI:
10.1134/s002247662304008x
AbstractEthyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate is a broad-spectrum bioactive derivative of pyrazole. In this study, this compound was synthesized, and its purity was analyzed using IR, 1H NMR, 13C NMR, and MS. At the same time, the single crystal of the title compound was determined through X-ray diffraction analysis. Moreover, the optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data. The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis. The crystal structure determined using single crystal diffraction is consistent with that of the title compound. In addition, the molecular electrostatic potential and leading molecular orbitals of the title compound were further investigated using DFT calculations, and insights into some of the physical and chemical properties of the compound were achieved.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-04-06 , DOI:
10.1134/s0022476623030046
AbstractNew complex compounds[(2-clpy)2Pd(OOCMe)2] (I), [{(Ph)Pd(2-clpy)}2(OOCMe)4Pd]·3C6H6 (II), and [{(Ph)Pd(2-clpy)}2(OOCMe)4Pd] (III) are obtained in the interaction of palladium acetate [Pd3(OOCMe)6] with 2-chloropyridine (2-clpy) and structurally characterized by single crystal X-ray diffraction. It is found that in the inert medium, mononuclear compound I forms and it can be isolated in the crystalline state, while trinuclear complexes II and III are the products of benzene metalation with palladium under mild conditions.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-05-15 , DOI:
10.1134/s0022476623040169
This article has been retracted. Please see the Retraction Notice for more detail: https://doi.org/10.1134/S0022476623040169
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-06-30 , DOI:
10.1134/s0022476623060033
AbstractNew Schiff bases 4-((anthracen-2-ylimino) methyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1C), 4-(1-(anthracen-2-ylimino)ethyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (2C) and 4-((anthracen-2-ylimino)(phenyl)methyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (3C) were synthesised and characterized by elemental analyses, LC-MS, FTIR and 1H NMR spectra. The photochromic property of the synthesised compound investigated under 365 nm UV-light irradiation, which can be observed with solution and solid-state absorption spectra. The kinetics study show that the photochromic reaction is of peusdo first order. The photoisomerization is due to photoinduced intramolecular hydrogen bond, which results in enol to keto transformation. The electrochromic properties in solution were checked using cyclic voltametric (CV) results in acetonitrile solvent. The CV result indicates that all three compounds show electrochromic behaviour in solution state. Further frontier molecular orbitals (FMOs) of all molecule in keto and enol form calculated using B3LYP/6-31G* which also relatable with experimental data.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-05-30 , DOI:
10.1134/s0022476623050062
AbstractAdsorption of atomic oxygen on the surface of polycrystalline gold is studied in detail by XPS and TPD methods. It is shown that the action of atomic oxygen at initial stages leads to the formation of chemisorbed atomic oxygen with the deposition thickness Θ = 0–0.5 monolayers. Increased exposure to atomic oxygen leads to the formation of 2D gold oxide. At the maximum oxygen saturation, the calculated oxide layer thickness is 3 Å, and its stoichiometry is close to AuO2. The TPD analysis shows that thermal stability of adsorbed oxygen is 510 K for the chemisorbed layer and 525 K for the 2D gold oxide. The structure of the 2D gold oxide is determined as one layer of gold atoms and two layers of oxygen atoms adsorbed on the surface and inside the subsurface layer. The reactivity of adsorbed oxygen is tested by the interaction of CO and H2 at room temperature; all the oxygen forms are shown to be active. It is established that the reactivity towards CO is 2 orders of magnitude higher than towards H2, suggesting that oxygen species take part in the PROX mechanism.
NPG Asia Materials ( IF 10.761 ) Pub Date: 2023-05-30 , DOI:
10.1134/s0022476623050104
AbstractThe formation of salts in the L-cysteine–HNO3–H2O system was studied yielding three representatives as single crystals: anhydrous L-cysteinium nitrate (L-CysH)NO3 (I) and two new salts (L-CysH⋯L-Cys)NO3 (II) and (L-CysH⋯L-Cys)NO3∙0.5H2O (III) with the dimeric (L-CysH⋯L-Cys) cation. (I), (II) and (III) crystallize in space groups P212121, P21 and I2, respectively. Dimeric cations in (II) and (III) were formed by very short O–H⋯O hydrogen bonds with R(O⋯O) distances of 2.440(2) Å and 2.4352(17) Å, respectively. Infrared and Raman spectra of (I–III) were registered and discussed in relation to crystal structures. Characteristics of dimeric cations are compared with those in the previously obtained compounds of L-CysH(L-CysH⋯L-Cys)F(F⋯HF), (L-CysH⋯L-Cys)Cl, (L-CysH⋯L-Cys)Br and (L-CysH⋯L-Cys)I·0.5H2O.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.00 | 44 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mts-am.nature.com/cgi-bin/main.plex
- Submission Guidelines
- https://www.nature.com/documents/am-gta.pdf
- Reference Format
- https://endnote.com/downloads/styles/
- Collection Carrier
- Articles, Review Articles, Perspective, Editorial